N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a pyrrolidinyl group and a nicotinamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a condensation reaction between a suitable diketone and guanidine. This reaction forms the pyrimidinyl ring structure.
Introduction of the Pyrrolidinyl Group: : The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidinyl core.
Attachment of the Nicotinamide Moiety: : The final step involves the coupling of the nicotinamide group to the pyrimidinyl core. This can be achieved through amide bond formation reactions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule, leading to the formation of new compounds.
Substitution Reactions:
Common reagents and conditions used in these reactions include oxidizing agents like KMnO₄ (potassium permanganate) for oxidation, reducing agents like LiAlH₄ (lithium aluminium hydride) for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: : The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: : It has been explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is unique due to its specific structural features, but it can be compared to other similar compounds such as:
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide: : Similar core structure but with a benzamide group instead of nicotinamide.
N-(4,6-dimethyl-2-(piperidin-1-yl)pyrimidin-5-yl)nicotinamide: : Similar core structure but with a piperidinyl group instead of pyrrolidinyl.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMXRAROAKENQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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